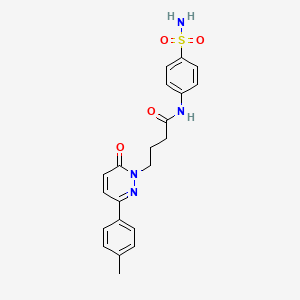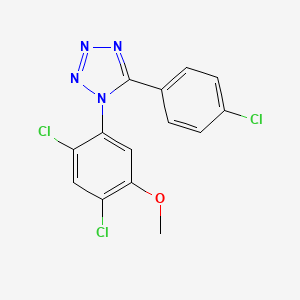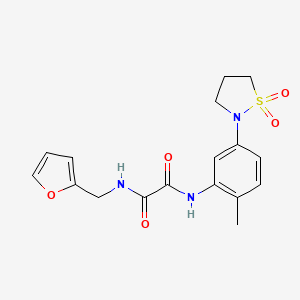
4-(4-Bromophenyl)-5-(difluoromethyl)thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-5-(difluoromethyl)thiadiazole, also known as BPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives and has been studied extensively for its unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-5-(difluoromethyl)thiadiazole is not fully understood, but it is believed to interact with specific proteins or enzymes in cells, leading to the inhibition of cell growth and proliferation. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of anti-cancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of specific signaling pathways in cells. These effects have been studied extensively in vitro, and further studies are needed to determine the potential therapeutic applications of this compound in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-Bromophenyl)-5-(difluoromethyl)thiadiazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, the synthesis of this compound is relatively simple and can be achieved with readily available reagents.
However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can be a concern when working with cell cultures or animal models. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret results and design experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-Bromophenyl)-5-(difluoromethyl)thiadiazole, including:
1. Further studies on the mechanism of action of this compound, which can provide insights into its potential therapeutic applications.
2. Development of this compound-based anti-cancer drugs, which can be used to treat various types of cancer.
3. Optimization of the synthesis method for this compound, which can lead to higher yields and lower costs.
4. Exploration of the potential applications of this compound in material science and organic electronics, which can lead to the development of new electronic devices.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and mechanism of action make it a promising candidate for the development of anti-cancer drugs, as well as for use in material science and organic electronics. Further research is needed to fully understand the potential applications of this compound and to optimize its synthesis and use in lab experiments.
Métodos De Síntesis
The synthesis of 4-(4-Bromophenyl)-5-(difluoromethyl)thiadiazole can be achieved through a variety of methods, including the reaction of 4-bromoaniline and difluoromethylthiocarbonyl chloride in the presence of a base. Another method involves the reaction of 4-bromoaniline with thiosemicarbazide and difluoromethylthiocarbonyl chloride in the presence of a base. These methods have been optimized to produce high yields of this compound with minimal impurities.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-5-(difluoromethyl)thiadiazole has been extensively studied for its potential applications in various fields, including material science, organic electronics, and medicinal chemistry. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have shown promising properties for use in electronic devices.
In organic electronics, this compound has been used as a dopant for the synthesis of conductive polymers, which have shown potential for use in flexible and wearable electronics. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-5-(difluoromethyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2S/c10-6-3-1-5(2-4-6)7-8(9(11)12)15-14-13-7/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIBLZTZDBDZIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(2,3,5,6-tetrahydro-[1,4]thiazepino[6,7-b]indol-4-yl)ethanone](/img/structure/B2454672.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]butan-2-one](/img/structure/B2454674.png)

![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2454676.png)
![2-Methyl-5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2454677.png)
![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2454678.png)
![2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)


![N-(2-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2454686.png)

![6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2454690.png)
![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2454692.png)